![molecular formula C21H15Cl4N3O4 B2598355 2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide CAS No. 477325-52-3](/img/structure/B2598355.png)
2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains two 2,4-dichlorophenoxy groups, an acetyl group, and a pyridin-4-yl group. The 2,4-dichlorophenoxy group is a common moiety in several herbicides, including 2,4-D . The pyridin-4-yl group is a common structure in many organic compounds and drugs, contributing to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dichlorophenoxy groups, the acetyl group, and the pyridin-4-yl group. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the dichlorophenoxy and pyridin-4-yl groups. For example, the dichlorophenoxy group could potentially undergo reactions like dechlorination or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the dichlorophenoxy groups would likely make the compound relatively polar and could contribute to its solubility in water .Wissenschaftliche Forschungsanwendungen
Controlled-Release Herbicides
Research has been conducted on the development of controlled-release herbicides using derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to the chemical mentioned. Controlled-release formulations have been created using unmodified, cyanoethylated, and crosslinked corn starches reacted with 2,4-dichlorophenoxyacetyl chloride. These formulations release herbicide at rates indicating potential use as controlled-release herbicides, offering a means to reduce environmental impact and improve efficiency in agricultural practices (Mehltretter et al., 1974).
Corrosion Inhibition
A study on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including compounds with structural similarities to the one , has revealed their potential as corrosion inhibitors. These compounds have shown promising inhibition efficiencies in protecting steel surfaces in acidic and oil medium environments, which could be beneficial for industrial applications (Yıldırım & Cetin, 2008).
Chemical Synthesis and Reactivity
Research into 2-(pyridin-2-yl)-N,N-diphenylacetamides, molecules with functional groups akin to the target compound, has explored their oxidation reactivity channels. This work has contributed to the understanding of chemical reactivity and provided methodologies for synthesizing novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Pailloux et al., 2007).
Antitumor and Antioxidant Evaluation
A study on the synthesis, antioxidant, and antitumor evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles has demonstrated the potential biological activities of compounds structurally related to 2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide. These compounds exhibited promising antitumor and antioxidant activities, suggesting the possibility of developing new therapeutic agents (Hamama et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl4N3O4/c22-12-1-3-18(14(24)7-12)31-10-20(29)27-16-5-6-26-9-17(16)28-21(30)11-32-19-4-2-13(23)8-15(19)25/h1-9H,10-11H2,(H,28,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBDYKPIYOQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)
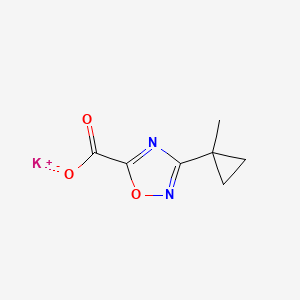
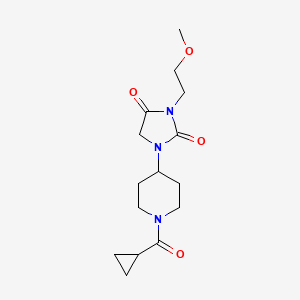
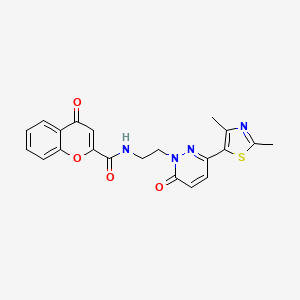
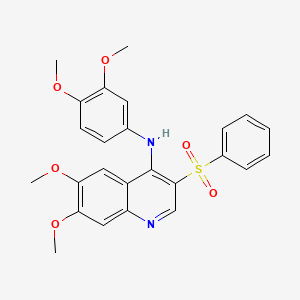
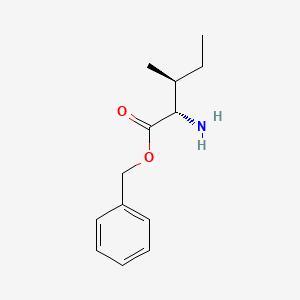
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)
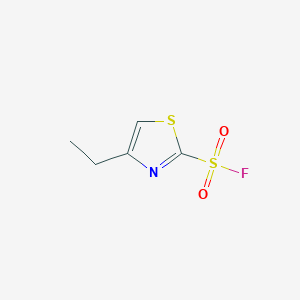
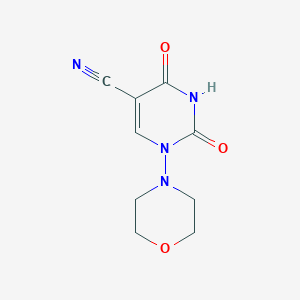

![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)
